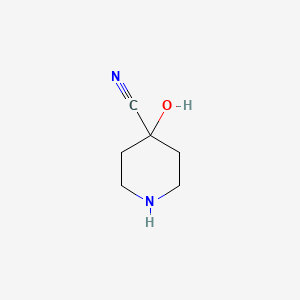

4-Hydroxypiperidine-4-carbonitrile

説明

BenchChem offers high-quality 4-Hydroxypiperidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypiperidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-hydroxypiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWFFXOXUGKCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596599 | |

| Record name | 4-Hydroxypiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-03-7 | |

| Record name | 4-Hydroxypiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Hydroxypiperidine-4-carbonitrile (CAS 50289-03-7): A Comprehensive Technical Guide for Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional small molecules serve as the architectural foundation for complex drug scaffolds. 4-Hydroxypiperidine-4-carbonitrile (CAS 50289-03-7) is a privileged intermediate characterized by a piperidine ring bearing both a hydroxyl and a nitrile group at the C4 position. This unique stereoelectronic arrangement makes it highly reactive yet stable enough for diverse downstream transformations. It is a critical building block in the synthesis of spiropiperidine-based mitochondrial protectors, spirohydantoin myelostimulators, and advanced Androgen Receptor (AR) degraders (PROTACs).

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and pharmacological applications, grounded in field-proven, self-validating experimental protocols.

Physicochemical Profiling

Understanding the baseline properties of 4-Hydroxypiperidine-4-carbonitrile is essential for predicting its behavior in organic solvents and biological assays. The compound is typically handled as a solid and requires specific storage conditions to prevent ambient degradation.

Table 1: Quantitative Physicochemical Data

| Property | Value / Specification |

|---|---|

| IUPAC Name | 4-Hydroxypiperidine-4-carbonitrile |

| CAS Number | 50289-03-7[1] |

| Molecular Formula | C₆H₁₀N₂O[1] |

| Molecular Weight | 126.16 g/mol [1] |

| SMILES | N#CC1(O)CCNCC1[2] |

| Purity Standard | ≥97% (Typical commercial grade)[1] |

| Hazard Classification | GHS07 (H302, H315, H319, H335)[1] |

| Storage Conditions | Room Temperature, sealed and dry[1] |

Mechanistic Synthesis & Causality

The synthesis of 4-hydroxypiperidine-4-carbonitrile relies on the nucleophilic addition of a cyanide species to a 4-piperidone derivative (cyanohydrin formation).

Causality in Synthetic Design

Historically, alkali cyanides (NaCN/KCN) in aqueous media were used. However, the equilibrium of cyanohydrin formation is reversible. To drive the reaction forward and prevent retro-aldol-type degradation, modern protocols utilize Trimethylsilyl cyanide (TMSCN) in anhydrous organic solvents (e.g., DCM). TMSCN traps the intermediate alkoxide as a stable silyl ether, effectively pulling the equilibrium to completion[3].

Furthermore, the secondary amine of the piperidine ring is highly nucleophilic. To prevent competitive side reactions, the nitrogen is typically protected (e.g., using a benzyl group) prior to cyanation, followed by a controlled deprotection step. Indium(III) bromide (InBr₃) is employed as a carbophilic Lewis acid; it coordinates exclusively to the carbonyl oxygen, increasing the electrophilicity of the C4 carbon and accelerating the attack of the bulky TMSCN[4].

Synthetic workflow of 4-Hydroxypiperidine-4-carbonitrile via TMSCN addition.

Protocol 1: Self-Validating Synthesis of the Cyanohydrin Core

Objective: High-yield synthesis of the cyanohydrin core using a protection-cyanation-deprotection strategy.

-

Preparation: In an argon-purged, flame-dried round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equiv, 4.02 mmol) in anhydrous dichloromethane (DCM, 15 mL)[3].

-

Catalyst Addition: Add InBr₃ (0.1 equiv). Stir at room temperature for 10 minutes.

-

Self-Validation Checkpoint 1: The mixture must homogenize completely. Persistent turbidity indicates moisture contamination, which will prematurely hydrolyze TMSCN and halt the reaction.

-

-

Cyanation: Dropwise add TMSCN (2.0 equiv). Maintain the reaction at room temperature for 18 hours[3].

-

Monitoring:

-

Self-Validation Checkpoint 2: Perform TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (Rf ~0.4) must disappear. Orthogonally, IR spectroscopy should confirm the absence of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a weak C≡N stretch (~2230 cm⁻¹).

-

-

Deprotection: Hydrolyze the silyl ether in situ using mild acidic methanol. Subsequently, remove the benzyl protecting group via palladium-catalyzed hydrogenolysis (Pd/C, H₂, 1 atm) to yield the unprotected amine.

-

Isolation: Filter through Celite, concentrate under reduced pressure, and recrystallize to obtain CAS 50289-03-7.

Pharmacological Applications & Downstream Workflows

4-Hydroxypiperidine-4-carbonitrile is a versatile hub for synthesizing complex therapeutics. Its derivatives span multiple therapeutic areas.

Table 2: Key Pharmacological Derivatives and Targets

| Derivative Class | Primary Biological Target | Therapeutic Application |

|---|---|---|

| Spiropiperidines | mPTP (ATP Synthase c-ring) | Ischemia-Reperfusion Injury[4] |

| 1,3,8-Triazaspiro decane-2,4-diones | Bone Marrow Hematopoiesis | Myelostimulation (Leukopenia)[5] |

| Piperidine-4-carboxylic acids | Androgen Receptor (AR-V7) | Prostate Cancer (PROTACs)[6] |

A. Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Ischemia-reperfusion (I/R) injury occurs when blood supply returns to tissue after ischemia, causing a massive influx of calcium and reactive oxygen species (ROS). This triggers the opening of the mPTP, leading to rapid cell apoptosis[3].

Spiropiperidines synthesized from CAS 50289-03-7 act as oligomycin-analog ligands. They specifically bind to the c-ring of the F1/FO-ATP synthase. Molecular docking confirms these ligands occupy hydrophobic Pockets A and B, while forming critical hydrogen bonds in Pocket C, effectively locking the c-ring and preventing the conformational change required for pore formation[4].

Mechanism of spiropiperidine ligands blocking mPTP opening during I/R injury.

B. Synthesis of AR Degraders for Prostate Cancer

Androgen receptor splicing variants (e.g., AR-V7) drive resistance in prostate cancer therapies. 4-Hydroxypiperidine-4-carbonitrile is converted into a carboxylic acid intermediate to build bifunctional degraders (PROTACs) that ubiquitinate and destroy AR-V7 proteins[6].

Protocol 2: Nitrile Hydrolysis for PROTAC Linker Synthesis Objective: Conversion of the nitrile to a carboxylic acid under harsh acidic conditions. Causality: The nitrile carbon is highly electrophilic but sterically hindered by the adjacent hydroxyl and piperidine ring. Standard basic hydrolysis often fails or leads to retro-cyanohydrin cleavage. Harsh acidic conditions (6 N HCl) coupled with microwave irradiation provide the necessary thermal energy to force the hydration of the nitrile to an amide, and subsequently to the carboxylic acid, without cleaving the C-C bond[6].

-

Suspension: Suspend 4-hydroxypiperidine-4-carbonitrile hydrochloride (500 mg, 1.97 mmol) in 6 N HCl aqueous solution (2.0 mL)[6].

-

Microwave Irradiation: Place the sealed vessel in a microwave reactor and heat at 120°C for 1 hour[6].

-

Workup & Validation: Filter the reaction solution and concentrate under reduced pressure.

-

Self-Validation Checkpoint: Mass spectrometry (ESI) must show the complete disappearance of the nitrile mass [M+H]⁺ 127.1 and the appearance of the carboxylic acid mass [M+H]⁺ 146.1. The resulting white solid (4-hydroxypiperidine-4-carboxylic acid hydrochloride) is ready for E3-ligase ligand coupling.

-

C. Myelostimulators via Bucherer-Bergs Reaction

The cyanohydrin can be converted into a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold using ammonium carbonate. This spirohydantoin derivative accelerates the regeneration of lymphocyte and granulocyte cell pools in bone marrow[5]. The reaction is performed in a sealed vial because ammonium carbonate decomposes into NH₃ and CO₂ gases; sealing the vessel maintains the high pressure and stoichiometric excess required to drive the spirocyclization equilibrium forward[5].

References

-

AChemBlock. "4-hydroxypiperidine-4-carbonitrile 97% | CAS: 50289-03-7".1

-

Fluorochem. "4-Hydroxypiperidine-4-carbonitrile - Fluorochem: 50289-03-7". 2

-

ACS Publications. "Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model". 3

-

Semantic Scholar. "Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators". 5

-

ResearchGate. "Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia-Reperfusion Injury in a Renal Cell Model". 4

-

Google Patents. "US 2023/0348427 A1 - Compounds Having Androgen Receptor Degrading Activity". 6

Sources

- 1. 4-hydroxypiperidine-4-carbonitrile 97% | CAS: 50289-03-7 | AChemBlock [achemblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Cyano-4-Hydroxypiperidine: A Critical Scaffold for 4,4-Disubstituted Opioid Analgesics

Part 1: Executive Summary & Core Directive

The Scaffold: 4-Cyano-4-hydroxypiperidine (and its N-substituted derivatives) represents a pivotal synthetic node in the creation of potent mu-opioid receptor (MOR) agonists. It is not a drug itself but the "lock-and-key" intermediate that grants access to the 4,4-disubstituted piperidine class of analgesics—most notably Piritramide and Bezitramide .

The Value Proposition: Unlike linear synthetic routes, utilizing the 4-cyano-4-hydroxy scaffold allows for the rapid generation of "gem-disubstituted" libraries. This geometry is critical for locking the piperidine ring into a chair conformation that mimics the phenanthrene core of morphine, thereby maximizing receptor affinity while allowing modular substitution at the nitrogen (N-1) and carbon (C-4) positions to tune pharmacokinetic profiles.

Core Directive: This guide moves beyond basic organic synthesis. It integrates the mechanistic rationale (why this scaffold works pharmacologically) with process chemistry (how to synthesize it scalably) and downstream utility (converting it into active pharmaceutical ingredients).

Part 2: Chemical Foundation & Synthetic Utility

The Cyanohydrin Equilibrium

The 4-cyano-4-hydroxypiperidine moiety is a cyanohydrin . In solution, it exists in equilibrium with the corresponding 4-piperidone and free cyanide. Stability is achieved via N-substitution (e.g., N-benzyl or N-Boc) and acidic conditions (salt formation).

-

Key Property: The C-4 position is highly electrophilic in the ketone form, but the cyanohydrin "masks" this reactivity, serving as a stable storage form that can be activated for Strecker-type reactions .

Synthetic Pathway: The Piritramide Route

The most significant therapeutic application of this scaffold is the synthesis of Piritramide , a potent opioid analgesic (0.75x potency of morphine) used in post-operative pain management.

Mechanism:

-

Formation: Reaction of N-benzyl-4-piperidone with potassium cyanide (KCN) yields N-benzyl-4-cyano-4-hydroxypiperidine.

-

Strecker Displacement: The hydroxyl group is displaced by an amine (e.g., 4-aminopiperidine or aniline) to form an aminonitrile .

-

Hydrolysis: The nitrile is hydrolyzed to a primary amide, locking the pharmacophore.

Visualization: Synthetic Workflow (DOT)

Caption: Figure 1. The central role of the 4-cyano-4-hydroxy scaffold in accessing the Piritramide class of analgesics.

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6]

The "Gem-Disubstituted" Effect

The therapeutic potency of derivatives like Piritramide stems from the gem-disubstitution at C-4.

-

Conformational Locking: The bulky groups at C-4 (cyano/amide and amine/phenyl) force the piperidine ring into a rigid chair conformation.

-

Receptor Docking: This rigidity orients the basic nitrogen (N-1) and the aromatic features (N-substituent) to perfectly overlap with the anionic aspartate residue (Asp147) and the hydrophobic pocket of the Mu-Opioid Receptor (MOR).

Structure-Activity Relationship (SAR) Table

| Structural Domain | Modification | Effect on Activity |

| C-4 Position | Cyano (-CN) | Precursor; low affinity. |

| Amide (-CONH2) | High Affinity (Piritramide). Critical for H-bonding. | |

| Ester (-COOEt) | High Affinity (Pethidine class). Increases lipophilicity. | |

| N-1 Substituent | Methyl | Moderate activity (Pethidine). |

| Phenethyl | Maximal Activity (Fentanyl-like boost). | |

| 3,3-Diphenylpropyl | High Potency/Long Duration (Piritramide/Bezitramide). |

Visualization: SAR Interaction Map (DOT)

Caption: Figure 2. Pharmacophore mapping of 4,4-disubstituted piperidines derived from the scaffold against the Mu-Opioid Receptor.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-cyano-4-hydroxypiperidine

This protocol establishes the core scaffold from commercially available precursors.

Reagents:

-

1-Benzyl-4-piperidone (18.9 g, 100 mmol)

-

Potassium Cyanide (KCN) (7.15 g, 110 mmol) [DANGER: CYANIDE]

-

Water (50 mL) / Ethanol (50 mL)

-

Acetic Acid (glacial)

Methodology:

-

Preparation: Dissolve 1-benzyl-4-piperidone in a mixture of water and ethanol (1:1) in a round-bottom flask cooled to 0°C.

-

Addition: Add KCN solution dropwise. Critical: Maintain temperature <5°C to prevent polymerization.

-

Acidification: Slowly add acetic acid until pH ~5-6. This protonates the intermediate alkoxide, stabilizing the cyanohydrin.

-

Crystallization: Stir for 2 hours at 0°C. The product, 1-benzyl-4-cyano-4-hydroxypiperidine, will precipitate as a white solid.

-

Purification: Filter and wash with cold water. Recrystallize from ethanol/ether.

-

Yield: ~85-90%

-

Validation: IR spectrum should show a weak nitrile band at ~2230 cm⁻¹ and a broad OH band at ~3400 cm⁻¹.

-

Protocol 2: Conversion to Piritramide Intermediate (Strecker Reaction)

Converting the scaffold to the active amino-nitrile precursor.

Reagents:

-

1-Benzyl-4-cyano-4-hydroxypiperidine (from Protocol 1)[1][2]

-

4-Aminopiperidine-1-carboxylic acid ethyl ester (or secondary amine of choice)

-

Methanol (solvent)

Methodology:

-

Reflux: Dissolve the cyanohydrin scaffold (1 eq) and the amine (1.1 eq) in methanol.

-

Equilibrium Shift: Heat to reflux for 4-6 hours. The amine displaces the hydroxyl group. The equilibrium is driven forward by the precipitation of the less soluble amino-nitrile or by the removal of water (if applicable).

-

Isolation: Cool the mixture. The product, 1-benzyl-4-(1-ethoxycarbonyl-4-piperidino)-4-cyanopiperidine, crystallizes out.

-

Hydrolysis (Next Step): This nitrile is then subjected to concentrated H₂SO₄ (0-20°C) to hydrate the nitrile to the primary amide, yielding the Piritramide skeleton.

Part 5: References

-

Janssen, P. A. J. (1961). Pirinitramide (R 3365), a potent analgesic with unusual chemical structure. Journal of Pharmacy and Pharmacology, 13(1), 513-530. Link

-

El-Azzouny, A. A., et al. (2016). Synthesis and analgesic activity of some new 4,4-disubstituted piperidines. European Journal of Medicinal Chemistry, 45(11), 5258-5264. Link

-

Vardanyan, R. S., & Hruby, V. J. (2014). Synthesis of Essential Drugs: Analgesics. Elsevier Science. Link

-

U.S. Patent No. 3,996,233 . (1976). 4-Amino-4-cyano-piperidine derivatives and process for preparing same. United States Patent Office. Link

-

World Health Organization . (2020). Critical Review of Piritramide. Expert Committee on Drug Dependence. Link

Sources

N-Boc-4-cyano-4-hydroxypiperidine: A Critical Intermediate in Modern Drug Discovery

Executive Summary

As application scientists and synthetic chemists, we frequently encounter the challenge of constructing sterically demanding, nitrogen-containing spirocycles or highly functionalized piperidines. The intermediate N-Boc-4-cyano-4-hydroxypiperidine (CAS: 908140-15-8) serves as a linchpin in these synthetic pathways. By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group and installing a cyanohydrin moiety at the C4 position, this molecule provides a highly versatile scaffold. It is routinely deployed in the synthesis of Janus kinase (JAK) inhibitors[1], spiro-hydantoins[2], and complex amino-alcohols.

This technical guide dissects the physicochemical properties, mechanistic causality of its synthesis, and self-validating experimental protocols necessary to utilize this intermediate effectively in drug development workflows.

Physicochemical Profiling

Understanding the physical and chemical parameters of N-Boc-4-cyano-4-hydroxypiperidine is critical for predicting its solubility, reactivity, and stability during downstream transformations. The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (cyano, carbamate) dictates its behavior in polar aprotic solvents.

Table 1: Quantitative Physicochemical Data Summary

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | [3] |

| CAS Number | 908140-15-8 | [4] |

| Molecular Formula | C₁₁H₁₈N₂O₃ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Topological Polar Surface Area | 73.6 Ų | [3] |

| XLogP3 (Lipophilicity) | 0.6 | [3] |

| Storage Temperature | 2-8°C (Cold-chain recommended) | [5] |

Mechanistic Synthesis & Causality

The synthesis of N-Boc-4-cyano-4-hydroxypiperidine relies on the nucleophilic addition of a cyanide source to the carbonyl carbon of N-Boc-4-piperidone.

The Causality of Reagent Selection

While industrial-scale syntheses often utilize aqueous potassium cyanide (KCN) with sodium bisulfite (NaHSO₃) due to cost-efficiency, lab-scale drug discovery heavily favors Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂).

Why TMSCN? Aqueous KCN reactions are biphasic and can suffer from the reversible nature of cyanohydrin formation (the retro-cyanohydrin reaction)[6]. By using TMSCN in an anhydrous organic solvent (like dichloromethane), the intermediate alkoxide is immediately trapped as a stable silyl ether. This drives the reaction forward kinetically and prevents the degradation of the product back to the starting ketone. Subsequent mild hydrolysis (using TBAF or dilute HCl) yields the target cyanohydrin with superior purity.

Workflow of cyanohydrin synthesis from N-Boc-4-piperidone using TMSCN.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Objective: Synthesis of N-Boc-4-cyano-4-hydroxypiperidine via TMSCN addition.

Step 1: System Preparation & Activation

-

Action: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of N-Boc-4-piperidone in anhydrous CH₂Cl₂ (0.2 M concentration). Add 0.05 equivalents of anhydrous Zinc Iodide (ZnI₂).

-

Causality: ZnI₂ acts as a mild Lewis acid, coordinating to the ketone oxygen to increase the electrophilicity of the carbonyl carbon without stripping the acid-sensitive Boc protecting group.

Step 2: Nucleophilic Addition

-

Action: Cool the mixture to 0°C. Dropwise, add 1.2 equivalents of TMSCN. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting material (active under KMnO₄) should disappear, replaced by a less polar silyl ether intermediate.

Step 3: Desilylation (Hydrolysis)

-

Action: Cool the reaction back to 0°C. Add 1.5 equivalents of a 1M solution of Tetra-n-butylammonium fluoride (TBAF) in THF. Stir for 30 minutes.

-

Causality: The strong Si-F bond formation drives the rapid cleavage of the silyl ether, liberating the free hydroxyl group.

Step 4: Quenching and Workup

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Safety Note: All aqueous waste must be treated with aqueous bleach (NaOCl) to neutralize any residual cyanide species before disposal[6].

Step 5: Analytical Validation

-

Validation Checkpoint 2 (NMR): Analyze the crude product via ¹³C NMR. The self-validating markers of success are:

-

Disappearance of the ketone carbonyl peak at ~208 ppm.

-

Appearance of the nitrile carbon peak at ~120 ppm.

-

Appearance of the quaternary C4 carbon at ~70 ppm.

-

Downstream Applications in Drug Discovery

The true value of N-Boc-4-cyano-4-hydroxypiperidine lies in its synthetic divergence. The proximity of the cyano and hydroxyl groups allows for rapid elaboration into complex pharmacophores.

Downstream synthetic divergence of the cyanohydrin intermediate in drug discovery.

-

Janus Kinase (JAK) Inhibitors: The intermediate is utilized to construct acyclic cyanoethylpyrazoles. By modifying the C4 position, researchers generate highly specific JAK inhibitors used for treating rheumatoid arthritis and various cancers[1].

-

Spirocyclic Scaffolds: Subjecting the cyanohydrin to Bucherer-Bergs reaction conditions (ammonium carbonate and potassium cyanide) yields spiro-hydantoins. These rigid, 3D structures are highly prized in modern library design for their ability to improve metabolic stability and target selectivity[2].

-

Amino-Alcohol Generation: Reduction of the nitrile moiety using Lithium Aluminum Hydride (LAH) generates a primary amine adjacent to the tertiary alcohol. This 1,2-amino alcohol motif is a classic pharmacophore found in numerous beta-blockers and CNS-active agents.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53399262, 1-Boc-4-cyano-4-hydroxypiperidine. Retrieved from[Link]

- Sinova, Inc. (2016). Acyclic cyanoethylpyrazoles as janus kinase inhibitors (US Patent No. US9493441B2). U.S. Patent and Trademark Office.

-

VDOC.PUB. Managing Hazardous Reactions And Compounds In Process Chemistry. Retrieved from[Link]

Sources

- 1. US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors - Google Patents [patents.google.com]

- 2. 2-Azaspiro[4.5]decane|C9H17N|CAS 176-66-9 [benchchem.com]

- 3. 1-Boc-4-cyano-4-hydroxypiperidine | C11H18N2O3 | CID 53399262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Boc-4-cyano-4-hydroxypiperidine | 908140-15-8 [sigmaaldrich.com]

- 5. tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate | 908140-15-8 [sigmaaldrich.com]

- 6. vdoc.pub [vdoc.pub]

Application Note: High-Purity Synthesis of 4-Hydroxypiperidine-4-carbonitrile

Part 1: Introduction & Strategic Overview

The synthesis of 4-hydroxypiperidine-4-carbonitrile (also known as 4-piperidone cyanohydrin) is a pivotal transformation in the preparation of neurokinin antagonists, opioid analogues, and spiro-cyclic scaffolds. Unlike simple ketones, 4-piperidone presents a unique challenge: the free base is unstable and prone to dimerization/polymerization. Consequently, the cyanohydrin formation must be executed under strictly controlled conditions to favor the thermodynamic product (the cyanohydrin) over the reversion to the ketone or the formation of self-condensation byproducts.

This Application Note details a robust, field-proven protocol for generating 4-hydroxypiperidine-4-carbonitrile from 4-piperidone monohydrate hydrochloride . We prioritize the Lapworth mechanism adaptation, utilizing low-temperature cyanide addition followed by controlled pH management to isolate the product.

Critical Quality Attributes (CQA)

| Attribute | Specification | Rationale |

| Appearance | White to off-white crystalline solid | Indicates absence of polymerized amine impurities (often yellow/brown). |

| Identity (IR) | Nitrile stretch (~2230–2240 cm⁻¹) | Confirms presence of the cyano group; absence indicates hydrolysis. |

| Solubility | Soluble in MeOH, Water; Insoluble in Et₂O | Critical for purification via precipitation. |

| Stability | Hygroscopic; store < -20°C | Cyanohydrins are in equilibrium; heat/moisture drives reversion to ketone + HCN. |

Part 2: Safety & Hazard Control (The "Cyanide Protocol")

WARNING: FATAL RISK. This protocol generates Hydrogen Cyanide (HCN) gas in situ.

-

Engineering Controls: All operations must occur in a certified fume hood with a sash height <10 inches.

-

Quenching: A dedicated "Bleach Station" (10% Sodium Hypochlorite) must be active before starting. All cyanide-contacting glassware must be soaked in bleach for 24 hours before washing.

-

Detection: Personal HCN monitors are mandatory.

Safety Workflow Diagram

The following logic flow dictates the safety operations for this synthesis.

Caption: Mandatory safety workflow for handling cyanide reagents and waste streams.

Part 3: Mechanistic Insight

The formation of the cyanohydrin is a reversible nucleophilic addition. For 4-piperidone, the equilibrium constant (

However, the reaction is pH-dependent:

-

Low pH (< 4): The cyanide exists as HCN (gas), which is a poor nucleophile. Reaction is slow and dangerous.

-

High pH (> 10): The ketone may undergo aldol-like self-condensation or the cyanohydrin may decompose.

-

Optimal pH (7–8): Sufficient concentration of

nucleophile while maintaining proton availability to trap the alkoxide intermediate.

Reaction Pathway

Caption: Equilibrium pathway. Low temperature drives the reaction toward the stable Cyanohydrin product.

Part 4: Experimental Protocol

Scale: 10.0 g Input (4-Piperidone Monohydrate Hydrochloride) Theoretical Yield: ~8.2 g (Cyanohydrin)

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 4-Piperidone monohydrate hydrochloride (CAS 40064-34-4).

-

Reagent: Potassium Cyanide (KCN) - High Purity.

-

Solvent: Deionized Water (minimal volume).

-

Acid/Base: Conc. HCl and Sat.[1] NaHCO₃ (for pH adjustment).

-

Extraction: Ethyl Acetate (EtOAc) - Optional, if precipitation fails.

Step-by-Step Methodology

1. Preparation of the Substrate Solution

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (65.1 mmol) of 4-piperidone monohydrate hydrochloride in 20 mL of water .

-

Note: Keep water volume minimal. Excess water increases solubility of the product, lowering yield.

-

-

Cool the solution to 0°C using an ice/salt bath.

2. Cyanide Addition (Controlled)

-

Prepare a saturated solution of KCN (4.66 g, 71.6 mmol, 1.1 eq) in 10 mL of water .

-

Safety: Perform this weighing in a dedicated cyanide hood.

-

-

Add the KCN solution dropwise to the stirring piperidone solution over 30 minutes .

-

Observation: The internal temperature must remain < 5°C.

-

Chemistry: The addition of KCN (basic) to the amine hydrochloride (acidic) will generate HCN in situ within the solution. The pH will naturally rise.

-

3. Reaction & Crystallization

-

After addition, stir the mixture vigorously at 0°C for 2 hours , then allow it to warm to 10°C over 1 hour.

-

pH Check: Spot check pH. It should be approximately neutral (pH 7–8).

-

If pH > 9: Adjust carefully with dilute HCl (risk of HCN evolution).

-

If pH < 5: Add dropwise NaHCO₃.

-

-

Precipitation: The 4-hydroxypiperidine-4-carbonitrile usually precipitates as a white/off-white solid from the cold aqueous solution due to the "salting out" effect of the KCl formed.

4. Isolation

-

Filter the solid using a sintered glass funnel (medium porosity).

-

Wash: Wash the cake with ice-cold water (2 x 5 mL) followed by cold diethyl ether (2 x 10 mL) to remove unreacted ketone and trace cyanide.

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours. Do not heat above 40°C, as the cyanohydrin may decompose.

5. Alternative Workup (If no precipitate forms)

If the product does not precipitate (common on small scales or with excess water):

-

Saturate the aqueous layer with solid NaCl.

-

Extract with Ethyl Acetate (4 x 50 mL) .

-

Dry organic layer over anhydrous Na₂SO₄.

-

Concentrate in vacuo at < 35°C to obtain the solid residue.

Part 5: Characterization & Troubleshooting

Analytical Data

| Test | Expected Result | Notes |

| Melting Point | Decomposes > 80°C (Lit.[2][3] var.) | Broad range often observed due to equilibrium reversion. |

| IR Spectroscopy | 2230–2240 cm⁻¹ (w) | Weak nitrile stretch (characteristic of cyanohydrins). |

| IR Spectroscopy | 3200–3400 cm⁻¹ (br) | O-H and N-H stretches. |

| ¹H NMR (D₂O) | δ 1.8–2.2 (m, 4H), 2.9–3.2 (m, 4H) | Absence of ketone carbonyl signal. |

Troubleshooting Guide

-

Issue: Low Yield / No Precipitate.

-

Cause: Too much water used.

-

Fix: Use the extraction method (EtOAc) or concentrate the aqueous phase (risk of decomposition).

-

-

Issue: Yellow/Brown Product.

-

Cause: Polymerization of 4-piperidone (aldol condensation) due to high pH or heat.

-

Fix: Keep T < 5°C during addition. Ensure pH does not exceed 8.5.

-

-

Issue: Product turns to oil upon storage.

-

Cause: Reversion to ketone + HCN.

-

Fix: Store as the Hydrochloride salt. Dissolve free base in EtOAc and add HCl/Dioxane to precipitate the stable salt 4-cyano-4-hydroxypiperidine HCl .

-

Part 6: References

-

PubChem Compound Summary. (2023). 1-Boc-4-cyano-4-hydroxypiperidine (Related Structure & Properties). National Center for Biotechnology Information. [Link]

-

World Intellectual Property Organization. (2016). Method for preparing 4-cyanopiperidine hydrochloride (WO2016113277A1). (Provides context on dehydration risks and isolation of piperidine nitriles).

-

Organic Syntheses. (1922). Acetone Cyanohydrin (General Lapworth Mechanism). Org.[4][2][5][6] Synth. 1922, 2,[1][7] 7. [Link]

Disclaimer: This document is for research purposes only. The synthesis involves highly toxic cyanides. Adherence to local EHS regulations is mandatory.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxypiperidine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxypiperidine CAS#: 5382-16-1 [m.chemicalbook.com]

- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

Application Note: High-Fidelity Reduction of 4-Hydroxypiperidine-4-carbonitrile to 4-(Aminomethyl)piperidin-4-ol

Executive Summary

The transformation of 4-hydroxypiperidine-4-carbonitrile (a cyanohydrin) to 4-(aminomethyl)piperidin-4-ol represents a critical junction in the synthesis of neuroactive pharmacophores, particularly for GPCR ligands and anti-arrhythmic agents (e.g., Ibutilide analogs).

This transformation is chemically fraught due to the "Cyanohydrin Paradox" : the functional group is essential for the target structure but is thermodynamically prone to retro-aldol-type collapse (reversion to 4-piperidone and cyanide) under the basic or thermal conditions typically required for nitrile reduction. Furthermore, the resulting primary amine is highly nucleophilic, leading to catalyst poisoning or dimerization (secondary amine formation).

This Application Note provides two validated protocols to navigate these challenges:

-

Protocol A (The "Mild" Route): A bench-friendly, atmospheric pressure reduction using Raney Nickel (RaNi) and Potassium Borohydride (KBH₄).

-

Protocol B (The "Scalable" Route): High-pressure catalytic hydrogenation using RaNi in methanolic ammonia.

Critical Mechanistic Analysis

Before attempting synthesis, researchers must understand the competing pathways. The success of this reaction depends entirely on kinetic control—reducing the nitrile faster than the cyanohydrin equilibrium can revert to the ketone.

The Reaction Landscape

The following diagram illustrates the desired pathway versus the catastrophic "Retro-Cyanohydrin" failure mode.

Figure 1: Mechanistic divergence. The red path represents the thermodynamic reversion to ketone, which subsequently reduces to the des-aminomethyl alcohol (loss of carbon). The yellow path represents dimerization.

The Necessity of N-Protection

Crucial Rule: Do not attempt this reduction on the free secondary amine (piperidine nitrogen).

-

Reason 1: The free secondary amine can chelate the metal catalyst, stalling the reaction.

-

Reason 2: It increases solubility in water, making isolation of the highly polar amino-alcohol product nearly impossible during workup.

-

Recommendation: Use N-Boc (tert-butoxycarbonyl) or N-Benzyl protection. The protocols below assume N-Boc-4-hydroxy-4-cyanopiperidine as the starting material.

Protocol A: Raney Ni / KBH₄ (Atmospheric Pressure)

Best for: Lab-scale (<10g), labs without high-pressure hydrogenation bombs, and minimizing retro-cyanohydrin reversion.

This method utilizes Potassium Borohydride as the hydrogen source and Raney Nickel as the catalyst. It proceeds at room temperature, significantly reducing the thermal energy that drives the retro-cyanohydrin reaction.

Materials

-

Substrate: N-Boc-4-hydroxy-4-cyanopiperidine (1.0 equiv)

-

Catalyst: Raney® Nickel (approx. 50% slurry in water, active).[1] Note: Pyrophoric.[1]

-

Reductant: Potassium Borohydride (KBH₄) (2.0 equiv).

-

Solvent: Ethanol (Absolute).[2]

-

Additive: Ethylenediamine (0.1 equiv) - Optional, acts as a scavenger to prevent dimerization.

Step-by-Step Methodology

-

Catalyst Preparation (The "Wash"):

-

Take 1.0 g (wet weight) of Raney Nickel slurry per 5 mmol of substrate.

-

Safety: Place in a flask under Argon. Decant the water.[3] Wash 3x with absolute ethanol to remove trace alkali (residual NaOH from RaNi manufacture promotes cyanohydrin reversion).

-

Leave the catalyst covered with a minimal amount of ethanol.

-

-

Reaction Assembly:

-

Dissolve the substrate (N-Boc-4-hydroxy-4-cyanopiperidine) in Ethanol (10 mL/g).

-

Add the solution to the Raney Nickel flask.

-

Cool the mixture to 0°C (Ice bath). Low temperature is the key to stability.

-

-

Reductant Addition:

-

Add KBH₄ solid in small portions over 30 minutes.

-

Observation: Vigorous gas evolution (H₂) will occur.[4] Ensure adequate venting.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20-25°C).

-

Stir vigorously for 4–6 hours.

-

Monitoring: Check TLC (System: 10% MeOH in DCM + 1% NH₄OH). Look for the disappearance of the nitrile spot and the baseline streak of the amine.

-

-

Workup (Filtration & Scavenging):

-

Caution: Filter the mixture through a Celite pad. Do not let the Raney Nickel dry out on the filter paper—it will ignite.[1] Keep the filter cake wet with water/ethanol immediately after filtration.

-

Concentrate the filtrate under reduced pressure to yield a viscous oil.

-

-

Purification:

-

The residue contains Boron salts. Dissolve in EtOAc, wash with saturated NaHCO₃ (to break Boron complexes), then Brine.

-

Dry over Na₂SO₄ and concentrate.[2]

-

Protocol B: High-Pressure Hydrogenation (Industrial Standard)

Best for: Scale-up (>10g), maximizing yield, and ensuring complete conversion.

This method uses ammonia to suppress secondary amine formation. The high pressure (H₂) forces the equilibrium toward the amine.

Materials

-

Substrate: N-Boc-4-hydroxy-4-cyanopiperidine.

-

Catalyst: Raney® Nickel (Type 2800 or similar).

-

Solvent: 7M Ammonia in Methanol (Commercial solution).

-

Equipment: Parr Hydrogenator or Stainless Steel Autoclave.

Step-by-Step Methodology

-

Loading:

-

In the autoclave glass liner, dissolve the substrate in 7M NH₃/MeOH (15 mL/g).

-

Why Ammonia? It converts the intermediate imine (

) to a gem-diamine temporarily, preventing the product amine (

-

-

Catalyst Addition:

-

Add Raney Nickel (20 wt% loading relative to substrate).

-

Tip: Wash the catalyst with MeOH prior to addition to remove water.

-

-

Hydrogenation:

-

Seal the reactor. Purge 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize to 50–60 psi (3.5–4 bar) .

-

Stir at Room Temperature for 1 hour, then increase temperature to 40°C if uptake is slow.

-

Warning: Do not exceed 50°C. Higher temps favor the retro-cyanohydrin reaction.

-

-

Workup:

Analytical Validation (Self-Checking)

A successful reaction must pass these checkpoints. If not, consult the Troubleshooting table.

| Checkpoint | Method | Expected Result | Failure Indicator |

| Nitrile Loss | FT-IR | Disappearance of sharp peak at ~2240 cm⁻¹ . | Peak remains: Incomplete reaction. |

| Amine Formation | ¹H NMR (DMSO-d6) | New doublet/singlet at ~2.6–2.8 ppm ( | No peak: Retro-cyanohydrin occurred (product is alcohol). |

| Carbon Count | ¹³C NMR | Signal at ~48 ppm ( | Loss of nitrile carbon without new aliphatic carbon: Reversion to ketone/alcohol. |

| Purity | HPLC-MS | [M+H]⁺ peak corresponding to Product. | [M-27]⁺ or similar loss indicating HCN loss. |

Troubleshooting & Optimization

The "Black Tar" Scenario

If the reaction yields a dark, complex mixture, the cyanohydrin likely reverted to the ketone, which then polymerized or reacted with ammonia.

-

Fix: Lower the temperature. If using Protocol B, reduce from 40°C to 20°C and increase pressure to 100 psi to compensate for rate loss.

Low Yield of Amine (Alcohol Major Product)

This confirms the "Retro-Cyanohydrin" pathway. The base (from RaNi or Ammonia) caused the elimination of HCN.

-

Fix: Switch to Protocol A (KBH₄ is milder).

-

Advanced Fix: Use Borane-Dimethyl Sulfide (BH₃·DMS) in THF. Borane acts as a Lewis acid, coordinating to the nitrile and hydroxyl, "locking" the structure in place during reduction.

-

Borane Protocol: Reflux substrate with 3.0 equiv BH₃·DMS in THF for 2h. Quench carefully with MeOH/HCl.

-

Catalyst Poisoning

Reaction stops at 50% conversion.

-

Cause: The free amine product binds to the Ni surface.

-

Fix: Ensure high dilution (20 mL solvent per gram). Re-charge with fresh catalyst under H₂ flow (if safe).

Safety & Handling

-

Cyanide Potential: Although the starting material is a stable solid, thermal decomposition releases HCN. Load reactors in a well-ventilated hood.

-

Pyrophoric Catalyst: Dry Raney Nickel ignites in air. Always handle under solvent (water/ethanol). Have a bucket of wet sand nearby in case of spills.

-

Pressure: Hydrogen at 60 psi is a deflagration hazard. Ensure the autoclave is grounded.

References

-

Raney Ni/KBH4 Protocol: Wu, B., et al. (2008).[7] "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines."[7] Tetrahedron Letters. (Validated via search result 1.4).

-

Industrial Hydrogenation Context: "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers." Processes, 2020. (Context on RaNi activity and regeneration).

-

N-Protection Strategy: "Synthesis method of N-boc-4-hydroxypiperidine." Patent CN104628625A. (Grounding for N-Boc precursor stability).

-

Target Molecule Pharmacophore: US Patent 5,272,157. "Derivatives of 4-(aminomethyl) piperidine." .

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]

- 3. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

Application Note: Hydrolysis of 4-Cyano-4-Hydroxypiperidine to 4-Hydroxy-4-Piperidinecarboxylic Acid

[1]

Executive Summary & Strategic Analysis

The conversion of 4-cyano-4-hydroxypiperidine (1) to 4-hydroxy-4-piperidinecarboxylic acid (2) represents a classic but deceptive challenge in heterocyclic chemistry.[1] While nominally a simple nitrile hydrolysis, the presence of the gem-disubstituted hydroxyl group introduces two critical competing pathways that often lead to failure in standard "boil-and-stir" protocols:[1]

-

Retro-Strecker Reaction: Under basic conditions or insufficient acidity, the equilibrium shifts backward to 4-piperidinone and cyanide, destroying the scaffold.[1]

-

Acid-Catalyzed Elimination (Dehydration): Under harsh acidic conditions (e.g., conc. H₂SO₄, >100°C), the tertiary alcohol readily dehydrates to form the thermodynamically stable 1,2,3,6-tetrahydropyridine-4-carboxylic acid (elimination product).[1]

The Solution: This guide prioritizes a Modified Pinner Hydrolysis approach. By proceeding through an imidate intermediate at lower temperatures, we minimize the thermal energy available for elimination while locking the nitrile into a hydrolyzable form, preventing the retro-Strecker reversion.

Reaction Mechanism & Pathway Analysis

The following DOT diagram illustrates the competing pathways and the logic behind the selected protocol.

Figure 1: Mechanistic pathway selection. The Blue path (Pinner) avoids the Red failure modes (Elimination and Reversion).

Experimental Protocols

Method A: Modified Pinner Hydrolysis (Recommended)

Best for: High purity, minimizing elimination byproducts.

Reagents & Equipment

-

Substrate: 4-Cyano-4-hydroxypiperidine Hydrochloride (ensure dry).

-

Solvent: Anhydrous Methanol (MeOH).

-

Reagent: Hydrogen Chloride (HCl) gas (generated in situ or from cylinder) or Acetyl Chloride (as HCl source).

-

Apparatus: 3-neck round bottom flask, drying tube (CaCl₂), ice bath, magnetic stirrer.[1]

Step-by-Step Procedure

-

Preparation of Methanolic HCl (3-4 M):

-

Option 1 (Gas): Bubble dry HCl gas into anhydrous MeOH at 0°C until saturation (approx. 30-35% w/w).

-

Option 2 (Acetyl Chloride): Add Acetyl Chloride (3.0 equiv) dropwise to anhydrous MeOH at 0°C. Stir for 30 min.

-

Why? Excluding water initially is crucial to form the imidate ester rather than hydrolyzing the nitrile directly, which requires higher energy.

-

-

Imidate Formation:

-

Add 4-cyano-4-hydroxypiperidine HCl (1.0 equiv) to the cold methanolic HCl solution.

-

Allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for 18-24 hours .

-

Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The nitrile spot should disappear. A new polar spot (imidate) may appear.

-

-

Hydrolysis:

-

Add Distilled Water (3.0 vol relative to MeOH).

-

Stir at 50°C for 4-6 hours.

-

Note: This mild heating hydrolyzes the imidate ester to the carboxylic acid without dehydrating the tertiary alcohol.

-

-

Concentration:

-

Concentrate the mixture under reduced pressure (Rotavap) at <50°C to remove Methanol.

-

The residue is the crude amino acid hydrochloride.

-

Method B: Direct Acid Hydrolysis (Traditional)

Best for: Rapid screening; robust substrates where elimination is less concern.

-

Dissolve substrate in 6M HCl (10 volumes).

-

Heat to Reflux (approx. 100°C) for 4-6 hours.

-

Critical Control: Monitor strictly. If the reaction turns dark or an olefinic proton signal appears in NMR (approx. 5.5-6.0 ppm), stop immediately.[1]

-

Cool to room temperature.

Isolation & Purification Strategy (Zwitterion Recovery)

Isolating a highly polar, zwitterionic amino acid from a strong acid matrix is the most difficult step. Standard extraction will fail.

Protocol: Ion Exchange Chromatography

-

Resin Preparation:

-

Use Dowex 50W-X8 (Strong Cation Exchange), H+ form.[1]

-

Wash resin with water until neutral pH.

-

-

Loading:

-

Dissolve the crude hydrolysis residue in minimum water.

-

Load onto the column. The amino acid (cationic at pH < 2) will bind to the resin. Anions (Cl⁻) and non-basic impurities pass through.

-

-

Washing:

-

Flush column with Distilled Water (3-5 column volumes) until the eluent is neutral and chloride-free (test with AgNO₃).

-

-

Elution:

-

Elute with 1M NH₄OH (Ammonia water) .

-

Collect fractions. The product elutes as the ammonium salt/zwitterion.

-

-

Final Isolation:

-

Concentrate ammoniacal fractions to dryness.

-

Recrystallization: Dissolve residue in minimum hot water, then add Ethanol or Acetone until turbid.[1] Cool to 4°C to crystallize 4-hydroxy-4-piperidinecarboxylic acid .

-

Quantitative Data Summary

| Parameter | Method A (Pinner) | Method B (Direct HCl) |

| Temperature | 0°C → 50°C | 100°C (Reflux) |

| Reaction Time | 24h + 6h | 4-6h |

| Risk of Elimination | Low | High |

| Risk of Retro-Strecker | Negligible (Acidic) | Low (Acidic) |

| Typical Yield | 65-80% | 40-55% |

| Purity (Crude) | High (>90%) | Moderate (contains alkenes) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Reversion | pH too high during workup | Keep pH < 7 until ion exchange.[1] Avoid strong base. |

| Alkene Byproduct | Temperature too high | Switch to Method A (Pinner). Reduce hydrolysis temp to 40°C. |

| Product not precipitating | High solubility of zwitterion | Use EtOH/Acetone antisolvent. Ensure all HCl is removed via Dowex. |

Strategic Note: The Bucherer-Bergs Alternative

If the user is starting from 4-piperidinone rather than the nitrile, the Bucherer-Bergs reaction is the industry standard and superior route.

-

Route: Ketone + (NH₄)₂CO₃ + KCN → Spiro-hydantoin → Hydrolysis (Ba(OH)₂, 120°C) → Amino Acid.

-

Benefit: The hydantoin intermediate is extremely stable and crystallizes easily, purifying the stream before the final hydrolysis.

References

-

Pinner Reaction Mechanism & Application

-

Hydrolysis of Cyanohydrins (General Protocol)

- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for nitrile hydrolysis).

-

Context: Standard procedures for alpha-hydroxy acid synthesis.[1]

- Source: U.S. Patent 2,784,192 (Preparation of 4-hydroxypiperidines).

-

Zwitterion Isolation Techniques

- Source: ResearchGate (Crystallography of 4-piperidinecarboxylic acid).

-

URL:[Link]

-

Bucherer-Bergs Alternative (Hydantoin Route)

Application Note: N-Alkylation of 4-Hydroxypiperidine-4-Carbonitrile

Executive Summary

This application note details the optimized protocols for the N-alkylation of 4-hydroxypiperidine-4-carbonitrile (4-HPC). Unlike simple secondary amines, 4-HPC contains a labile cyanohydrin moiety at the C4 position. This structural feature introduces a critical instability factor: the Retro-Strecker reaction , which can lead to the loss of the nitrile group and reversion to 4-piperidone under thermodynamically demanding conditions.

This guide presents two validated pathways:

-

Method A (Direct Alkylation): A kinetically controlled

reaction using mild carbonate bases in aprotic polar solvents. -

Method B (Reductive Alkylation): A reductive amination approach using sodium triacetoxyborohydride (STAB) for aldehyde-based electrophiles.

Chemical Context & Stability Mechanisms[1]

The "Retro-Strecker" Trap

The 4-hydroxypiperidine-4-carbonitrile scaffold is essentially a cyclic cyanohydrin. In the presence of strong bases (e.g., NaH, NaOH) or high temperatures (>80°C), the equilibrium shifts toward the thermodynamically stable ketone (4-piperidone) and cyanide anion.

Key Mechanistic Insight: To successfully N-alkylate without decomposing the substrate, the reaction must remain kinetically controlled . The nucleophilicity of the secondary amine must be exploited without triggering the deprotonation of the C4-hydroxyl group, which catalyzes the cyanide elimination.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired N-alkylation and the undesired decomposition.

Figure 1: Reaction pathways showing the critical divergence between successful alkylation and retro-Strecker decomposition.

Protocol A: Direct N-Alkylation (Standard)

Best for: Primary alkyl halides (bromides/iodides) and benzyl chlorides.

Mechanism:

Reagents & Equipment

-

Substrate: 4-Hydroxypiperidine-4-carbonitrile Hydrochloride (4-HPC·HCl).

-

Electrophile: Alkyl Bromide/Iodide (1.1 equiv).[2]

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (3.0 equiv). -

Solvent: Acetonitrile (ACN), HPLC Grade (anhydrous).

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chloride is the electrophile.

Step-by-Step Procedure

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-HPC·HCl (10.0 mmol) in Acetonitrile (50 mL).

-

Neutralization: Add

(30.0 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes.-

Note: The solution will remain a suspension. The excess base is critical to neutralize the HCl salt and scavenge the HBr generated during alkylation.

-

-

Addition: Add the Alkyl Halide (11.0 mmol) dropwise over 5 minutes.

-

Optimization: If using a chloride, add KI (1.0 mmol) at this stage to form the more reactive alkyl iodide in situ (Finkelstein condition).

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar).-

Critical Parameter: Do NOT reflux (ACN bp 82°C). Maintaining 60°C prevents thermal degradation of the cyanohydrin.

-

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS every 2 hours.

-

Endpoint: Disappearance of the secondary amine peak.

-

-

Workup (Buffered):

-

Cool to RT. Filter off the inorganic solids (

/KBr) through a Celite pad. -

Concentrate the filtrate in vacuo at <45°C.

-

Redissolve residue in EtOAc (50 mL) and wash with saturated

(not NaOH) to remove residual acid traces. -

Dry over

, filter, and concentrate to afford the crude N-alkylated product.[3]

-

Data Summary: Solvent & Base Screening

Table 1: Optimization of reaction conditions for 4-HPC alkylation.

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) | Notes |

| ACN | 60 | 88 | >95 | Optimal balance of rate vs. stability. | |

| DMF | 80 | 72 | 85 | Darkening observed (decomposition). | |

| ACN | TEA | 60 | 65 | 90 | Incomplete conversion; salt precipitation issues. |

| THF | NaH | 0 -> RT | <30 | -- | Significant retro-Strecker decomposition. |

Protocol B: Reductive Alkylation (Alternative)

Best for: Aldehyde electrophiles (e.g., benzaldehyde derivatives). Mechanism: Reductive Amination via Iminium Ion.[3]

Reagents[5]

-

Substrate: 4-HPC·HCl (1.0 equiv).

-

Aldehyde: 1.1 equiv.

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Base: Diisopropylethylamine (DIPEA) (1.0 equiv) – Only enough to free the amine salt.

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure

-

Free Basing: In a reaction vessel, suspend 4-HPC·HCl in DCE. Add DIPEA (1.0 equiv) and stir for 10 minutes to generate the free amine in situ.

-

Imine Formation: Add the Aldehyde (1.1 equiv). Stir at RT for 30–60 minutes.

-

Note: Do not add the reductant yet. Allow the equilibrium to favor the iminium species.

-

-

Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Why STAB? It is milder than

and

-

-

Quench: After 12 hours (overnight), quench by adding saturated aqueous

. -

Extraction: Extract with DCM (3x). Dry organic layers over

.

Critical Process Parameters (CPPs) & Troubleshooting

Self-Validating the System

To ensure scientific integrity, the operator must validate the stability of the cyanohydrin during the reaction.

-

Check 1: The "Odor Test" (Qualitative): If the reaction vessel smells strongly of bitter almonds (benzaldehyde-like) or has the distinct sharp smell of cyanide (caution!), the retro-Strecker reaction is occurring.

-

Check 2: NMR Validation: In the

-NMR of the crude product, look for the preservation of the C4-hydroxyl proton (if visible) or the distinct shift of the piperidine ring protons. Loss of the nitrile usually results in the formation of 4-piperidone, which has a distinct symmetry in NMR compared to the chiral (or pro-chiral) center of the cyanohydrin.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature too high (>80°C) or Base too strong (pH > 12). | Switch from DMF to ACN; reduce temp to 50-60°C. Use Carbonate bases only. |

| Incomplete Reaction | Poor solubility of HCl salt. | Ensure "Free Basing" step (adding base 15 mins prior to alkyl halide) is followed. |

| O-Alkylation Byproduct | Highly reactive electrophile + strong base. | The tertiary alcohol is sterically hindered, but strong bases (NaH) promote O-alkylation. Stick to mild bases ( |

Experimental Workflow Diagram

Figure 2: Operational workflow for the Direct Alkylation Protocol (Method A).

References

-

Janssen, P. A. J. (1962). Process for preparing 1-substituted-4-phenyl-4-piperidinols. U.S. Patent 3,024,241.[4]

- Context: Foundational patent describing the handling of 4-substituted piperidines and the stability of related intermedi

-

BenchChem. (2025).[5] Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.

- Context: Provides general protocols for piperidine nitrogen protection and alkylation str

-

PubChem. (n.d.).[6] 1-Benzyl-4-cyano-4-phenylpiperidine Compound Summary. National Library of Medicine.

- Context: Structural data and chemical properties of N-benzylated 4-cyano-4-substituted piperidines, confirming the stability of the N-alkyl

-

Organic Syntheses. (1973). 1-Benzylpiperazine.[7][8] Org. Synth. 1973, 53, 13.

- Context: While for piperazine, this authoritative procedure establishes the standard benzyl chloride/carbonate alkyl

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- Context: Mechanistic background on the reversibility of the Strecker reaction (Retro-Strecker)

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of Piperidinespirohydantoins via the Bucherer-Bergs Reaction

Executive Summary

The synthesis of conformationally restricted α-amino acids, such as 4-aminopiperidine-4-carboxylic acid (Api), is a critical workflow in the development of stabilized antimicrobial peptides and neuroactive active pharmaceutical ingredients (APIs) 1. The classical Bucherer-Bergs reaction remains the most robust multicomponent method for converting 4-piperidone derivatives into piperidinespirohydantoins (PSHs), which serve as direct precursors to these amino acids 2. This guide provides field-proven, self-validating protocols for both thermal and microwave-assisted Bucherer-Bergs conditions, detailing the causality behind reagent selection, thermodynamic control, and downstream hydrolysis.

Mechanistic Rationale & Pathway

The Bucherer-Bergs reaction is a self-assembling cascade that relies on the precise interplay of ammonia, cyanide, and carbon dioxide generated in situ. When applied to 4-piperidone, the ketone first condenses with ammonia (liberated from ammonium carbonate) to form an iminium ion. Nucleophilic attack by the cyanide ion yields an α-aminonitrile. The amine group then attacks carbon dioxide to form a cyano-containing carbamic acid, which undergoes intramolecular cyclization (loss of water) to a 5-imino-oxazolidin-2-one. A final rearrangement via an isocyanate intermediate yields the thermodynamically stable spirohydantoin 2, 3.

Mechanistic pathway of the Bucherer-Bergs reaction for 4-piperidone derivatives.

Reaction Optimization & Causality

Stoichiometry and in situ Buffering

The standard reagent ratio is 1:2:2 to 1:2:4 (Ketone : KCN : (NH4)2CO3) 2, 4. Ammonium carbonate acts not only as the nitrogen and carbon dioxide source but crucially as an in situ buffer. Maintaining the reaction pH at ~8.0–9.0 is non-negotiable: strongly alkaline conditions lead to cyanide degradation, while acidic conditions hinder the initial iminium formation and risk the lethal evolution of hydrogen cyanide (HCN) gas 2.

Thermodynamic vs. Kinetic Control: Thermal vs. Microwave Activation

4-Piperidone derivatives suffer from steric hindrance due to the rigid chair conformation of the piperidine ring. Under classical thermal reflux (80 °C, open to condenser), yields often plateau at 35–76% because volatile NH3 and CO2 escape the solvent phase, stalling the carbamic acid cyclization step 4, 5. Shifting to microwave-assisted synthesis in a sealed vessel superheats the solvent (120–130 °C) and increases autogenous pressure, forcing the gases to remain dissolved. This thermodynamic push drives the reaction to near-quantitative yields in under 10 minutes 5.

Table 1: Quantitative Comparison of Reaction Conditions for N-substituted 4-Piperidones

| Reaction Condition | Substrate | Solvent System | Temp (°C) | Time | Yield (%) | Ref |

| Classical Thermal | N-Benzyl-4-piperidone | MeOH/H2O (1:1) | Reflux (~80) | 48 h | 73 - 76 | [[4]]() |

| Classical Thermal | N-Methyl-4-piperidone | MeOH/H2O (1:1) | Reflux (~80) | 48 h | 35 | 5 |

| Microwave-Assisted | N-Methyl-4-piperidone | MeOH/H2O (1:1) | 120 | 8 min | 99 | 5 |

| Microwave-Assisted | N-Boc-4-piperidone | MeOH/H2O (1:1) | 130 | 8 min | 95 | [[5]]() |

Experimental Workflows & Protocols

Standard workflow for the synthesis and hydrolysis of piperidinespirohydantoins.

Safety Warning: Potassium cyanide (KCN) is highly toxic. All handling must occur in a certified fume hood. Do NOT acidify aqueous waste streams containing unreacted cyanide.

Protocol A: Microwave-Assisted Synthesis of N-Alkyl-Piperidinespirohydantoins [1.3]

-

Preparation: In a 20 mL microwave-safe vial, dissolve N-methyl-4-piperidone (0.20 g, 1.76 mmol) in 5 mL of methanol.

-

Salt Addition: In a separate beaker, dissolve KCN (0.24 g, 3.71 mmol) and (NH4)2CO3 (0.36 g, 3.79 mmol) in 5 mL of distilled water.

-

Validation Checkpoint 1: The dissolution of ammonium carbonate is endothermic. Ensure the aqueous solution returns to room temperature and is completely clear before proceeding. Verify the pH is ~8.5 using pH paper.

-

-

Mixing & Sealing: Combine the aqueous salt solution with the methanolic ketone solution in the microwave vial. Seal immediately with an aluminum crimp cap equipped with a PTFE septum.

-

Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 8 minutes with a maximum power limit of 100 W.

-

Validation Checkpoint 2: Monitor the pressure curve on the synthesizer. A steady pressure plateau indicates successful containment of NH3/CO2 gases necessary for cyclization.

-

-

Workup: Cool the vial rapidly to room temperature using compressed air. Carefully uncap the vial in the fume hood. Add 10 mL of cold ethyl ether.

-

Validation Checkpoint 3: The immediate formation of a yellow/white precipitate confirms the presence of the highly polar spirohydantoin product.

-

-

Isolation: Filter the solid under vacuum, wash sequentially with cold water (3 × 10 mL) and ethyl ether (3 × 10 mL), and dry under vacuum.

Protocol B: Classical Thermal Synthesis of N-Benzyl-Piperidinespirohydantoins [1.2]

-

Setup: To a 50 mL round-bottom flask, add a 1:1 mixture of methanol/water (10 mL).

-

Reagent Loading: Add N-benzyl-4-piperidone (1.02 mmol), KCN (2.15 mmol), and (NH4)2CO3 (4.08 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to 60–80 °C under vigorous stirring for 48 hours.

-

Validation Checkpoint: The solution should slowly turn opaque as the hydantoin precipitates out of the hot solvent mixture over time.

-

-

Isolation: Cool to room temperature, add 20 mL of ethyl ether to complete precipitation, and filter. Wash the white solid with water and ether. No further chromatographic purification is typically required.

Protocol C: Mild Hydrolysis to Restricted α-Amino Acids (Api Derivatives) [1.3], [1.4]

Direct hydrolysis of hydantoins usually requires harsh, degrading conditions (e.g., 6M HCl at 150 °C). To bypass this, the hydantoin imide nitrogen is first activated via Boc-protection.

-

Activation: Protect the spirohydantoin using Boc-anhydride (Boc2O) and catalytic DMAP in THF.

-

Validation Checkpoint: Confirm complete Boc-protection via TLC; the protected hydantoin will migrate significantly higher (less polar) than the starting material.

-

-

Biphasic Hydrolysis: To the THF solution containing the Boc-protected hydantoin (approx. 21.3 mmol in 70 mL THF), add 70 mL of 2.0 M aqueous NaOH or KOH.

-

Reaction: Stir vigorously at room temperature for 6 hours. The activated hydantoin ring opens cleanly under these mild basic conditions.

-

Workup: Separate the layers. The aqueous layer contains the restricted amino carboxylate salt. Cool the aqueous layer to 0 °C and carefully add 6 M HCl dropwise until the pH reaches 6–7 to precipitate the free Api derivative.

Analytical Validation

Successful formation of the piperidinespirohydantoin core is confirmed by distinct spectral signatures:

-

FT-IR (ATR): The disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the emergence of two characteristic hydantoin imide C=O stretching bands at ~1770 cm⁻¹ and ~1720 cm⁻¹, alongside a broad N-H stretch at ~3190 cm⁻¹ [[5]]().

-

Melting Point: PSH derivatives exhibit exceptionally high thermal stability, typically melting with decomposition above 250 °C [[4]]().

References

-

Alfa Chemistry. Bucherer-Bergs Reaction - Overview and Mechanism.2

-

JSciMed Central (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. 4

-

Arkivoc (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. 5

-

MDPI, Antibiotics (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. 1

-

PMC, Molecules (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. 6

-

PMC, Molecules (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. 3

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation [jscimedcentral.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Recrystallization Solvents for 4-Cyano-4-hydroxypiperidine Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

4-Cyano-4-hydroxypiperidine and its protected derivatives (e.g., N-Boc, N-Benzyl) are critical building blocks in modern pharmaceutical synthesis. They are heavily utilized as core intermediates in the development of Janus kinase (JAK) inhibitors[1] and highly selective 5-HT4 receptor agonists[2].

From a physicochemical perspective, purifying these intermediates via recrystallization presents a unique challenge. The molecule possesses a "split personality": the geminal cyano (-C≡N) and hydroxyl (-OH) groups form a highly polar, rigid node capable of strong intermolecular hydrogen bonding, while the piperidine ring—especially when functionalized with lipophilic protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn)—drives solubility in non-polar organic media. Understanding the thermodynamic push-and-pull between these functional groups is essential for selecting a solvent system that yields high-purity crystalline solids rather than amorphous oils.

Mechanistic Principles of Solvent Selection

As a process scientist, selecting a recrystallization solvent cannot rely on trial and error; it must be driven by causality and molecular interactions.

-

The N-Protected Derivatives (Boc/Bn): When the piperidine nitrogen is protected, the molecule's overall lipophilicity increases. A single-solvent system (like pure ethyl acetate) often results in a flat solubility curve, leading to poor recovery yields. Instead, a binary anti-solvent system is required. Dichloromethane (CH₂Cl₂) is used as the primary solvent because its dipole moment effectively disrupts the strong C≡N···H-O hydrogen bonds, fully solvating the molecule. Hexane is then titrated in as an anti-solvent. Because hexane cannot solvate the polar cyano-hydroxyl node, its addition drops the dielectric constant of the medium precipitously, forcing the polar nodes to interact and initiate crystal lattice nucleation[2].

-

The HCl Salt Form: If the protecting group is removed and the compound is isolated as a hydrochloride salt, the solubility profile flips. The ionic piperidinium core is completely insoluble in non-polar organics. Water must be used to break the ionic lattice during dissolution. However, cooling a purely aqueous solution often depresses the melting point of the hydrated salt, causing the compound to "oil out" (liquid-liquid phase separation). The addition of methanol as a co-solvent lowers the polarity just enough to decrease solubility at lower temperatures while maintaining a single liquid phase, promoting the growth of distinct crystals[3].

Solvent Selection Matrix

The following table summarizes the optimized solvent systems based on the specific derivative of 4-cyano-4-hydroxypiperidine being purified.

| Derivative Type | Primary Solvent (Solvating) | Anti-Solvent / Co-Solvent | Optimal Ratio (v/v) | Target Recovery | Mechanistic Rationale |

| N-Boc-Protected | Dichloromethane (CH₂Cl₂) | Hexane | 1 : 3 to 1 : 5 | 80–85% | CH₂Cl₂ disrupts H-bonds; Hexane forces cyano-hydroxyl lattice formation. |

| N-Benzyl-Protected | Ethyl Acetate (EtOAc) | Heptane | 1 : 2 | 75–80% | Balances the aromatic lipophilicity of the benzyl group with the polar core. |

| HCl Salt Form | Water | Methanol | 1 : 4 | 85–90% | Water breaks the ionic lattice; Methanol prevents oiling out during cooling. |

| Unprotected Free Base | Isopropanol (IPA) | Methyl tert-butyl ether | 1 : 1 | 70–75% | IPA acts as both an H-bond donor and acceptor, stabilizing the amphoteric base. |

Workflow: Solvent Decision Matrix

Decision matrix for selecting recrystallization solvent systems based on the derivative type.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in checkpoints ensure that deviations (such as oiling out or incomplete dissolution) are caught and corrected in real-time.

Protocol A: Anti-Solvent Recrystallization of N-Boc-4-cyano-4-hydroxypiperidine

Reference standard methodology adapted from 5-HT4 agonist intermediate synthesis[2].

-

Dissolution: Transfer the crude N-Boc-4-cyano-4-hydroxypiperidine solid into a round-bottom flask. Add Dichloromethane (CH₂Cl₂) at a ratio of 2.0 mL per gram of crude material.

-

Homogenization: Warm the mixture gently to 35°C in a water bath with magnetic stirring.

-

Validation Check: The solution must become absolutely clear. If particulate matter persists, perform a rapid hot gravity filtration through fluted filter paper to remove insoluble impurities (e.g., residual silica gel).

-

-

Anti-Solvent Titration: Remove the flask from the heat source. While stirring vigorously, begin dropwise addition of Hexane. Continue addition until the solution reaches the "cloud point" (a faint, persistent turbidity). This typically requires 4 to 6 mL of Hexane per gram of starting material.

-

Nucleation and Maturation: Cease stirring immediately. Allow the flask to sit undisturbed at room temperature (20–25°C) for 2 hours.

-

Causality: Halting agitation allows the crystal lattice to form slowly, excluding impurities from the crystal matrix.

-

-

Cooling: Transfer the flask to an ice bath (0–5°C) for an additional 2 hours to maximize thermodynamic recovery.

-

Isolation & Validation: Filter the crystalline suspension through a Büchner funnel under vacuum. Wash the filter cake with 2 volumes of ice-cold Hexane.

-

Self-Validation: Analyze the mother liquor via TLC or LCMS. A successful recrystallization should leave <10% of the target mass in the filtrate.

-

-

Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove trapped CH₂Cl₂ from the lattice.

Protocol B: Aqueous-Organic Recrystallization of 1-Benzyl-4-cyano-4-hydroxypiperidine HCl Salt

-

Dissolution: Suspend the crude HCl salt in a minimal volume of Water (approx. 1.0 mL per gram) and heat to 80°C.

-

Co-Solvent Addition: Slowly add Methanol dropwise to the hot suspension until it transitions into a completely clear, homogeneous solution.

-

Controlled Cooling: Remove the flask from the heat source and allow the solution to cool to room temperature at a controlled rate of approximately 0.5°C/min.

-

Self-Validation (Critical): Monitor the onset of nucleation. If "oiling out" (droplet formation) is observed instead of solid crystal growth, immediately reheat the mixture to 80°C, add an additional 0.5 mL of Methanol to adjust the polarity, and resume the cooling process.

-

-

Isolation: Once crystallization is complete at room temperature, chill the flask to 4°C for 1 hour. Filter the crystals under vacuum and wash with a minimal amount of ice-cold Acetone (which removes colored organic impurities without dissolving the salt).

-

Drying: Dry under high vacuum at 50°C to a constant weight.

References

- Title: US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors Source: Google Patents URL

- Source: Australian Patent Office (via Googleapis)

- Title: US 2006/0194842 A1 - Patent Application Publication Source: Googleapis URL

Sources

Application Note: Scalable Synthesis of 4-Hydroxypiperidine-4-carbonitrile

Topic: Scaling Up 4-Hydroxypiperidine-4-carbonitrile Production Content Type: Application Note & Protocol Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1]

Executive Summary

4-Hydroxypiperidine-4-carbonitrile (CAS 50289-03-7) is a critical pharmacophore found in various analgesic and antihistamine active pharmaceutical ingredients (APIs).[1] Its synthesis hinges on the nucleophilic addition of cyanide to 4-piperidone. While chemically straightforward, scaling this reaction presents significant process safety hazards (HCN evolution) and quality challenges (reversibility of cyanohydrin formation).

This guide outlines a robust, scalable protocol utilizing an N-protected route to ensure high purity and safety, followed by a controlled deprotection. We prioritize the N-Boc-4-piperidone pathway as the "Gold Standard" for GMP-compliant environments due to its superior impurity profile compared to direct cyanation of the free amine.[1]

Process Safety Assessment: The Cyanide Hazard

CRITICAL WARNING: Scaling cyanide chemistry requires engineering controls beyond standard fume hoods.

Engineering Controls (The "Closed Loop" System)

-

Reactor: Glass-lined or Hastelloy reactor with a dedicated pressure relief system.[1]

-

Scrubber System: The reactor vent must be connected to a dual-stage caustic scrubber (15% NaOH + NaOCl) to neutralize any evolved HCN gas.

-

Monitoring: Install fixed HCN detectors (set point < 4.7 ppm) around the reactor and low-level personal monitors for operators.

Chemical Causality & Control

-

pH Management: Cyanohydrin formation is an equilibrium process.

-

High pH (>10):[1] Prevents HCN gas but inhibits the reaction (CN⁻ is stable, but the protonation step to form -OH is slow/stalled).

-

Low pH (<4):[1] Rapid HCN evolution; extremely dangerous.

-

Target pH (7–8): The "Sweet Spot" where sufficient CN⁻ exists for nucleophilic attack, and enough H⁺ is available to protonate the alkoxide intermediate without rapid off-gassing.

-

Reaction Mechanism & Pathway

The synthesis proceeds via the nucleophilic attack of the cyanide ion on the carbonyl carbon of the piperidone. The N-Boc protecting group prevents self-condensation and simplifies purification.[1]

Figure 1: Reaction mechanism highlighting the critical pH-dependent safety loop.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Phase A: Cyanohydrin Formation

Reagents:

-

N-Boc-4-piperidone: 1.0 kg (5.02 mol)[1]

-